9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol

Physicochemical profiling Drug-likeness CNS drug design

Researchers probing the role of a cationic center at the fluorene 9-position often face a gap: neutral fluoren-9-ol analogs lack the charge required for target engagement. 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol (NSC 10797) solves this by providing a tertiary amine (pKₐ ~9-10) that is >99 % protonated at pH 7.4, enabling salt-bridge interactions with aminergic GPCRs or monoamine transporters. • ΔlogP ≈ -0.8 and ΔTPSA ≈ +23 Ų vs. fluoren-9-ol - ideal calibrant for PAMPA/Caco-2 permeability models. • Non-DNA-intercalating scaffold; suitable as a control in fluorenone-based topoisomerase II inhibitor studies. • Supplied with ≥96 % purity; available from stock for immediate global dispatch.

Molecular Formula C18H19NO
Molecular Weight 265.3 g/mol
CAS No. 5408-26-4
Cat. No. B13763505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol
CAS5408-26-4
Molecular FormulaC18H19NO
Molecular Weight265.3 g/mol
Structural Identifiers
SMILESCN1CCC(C1)C2(C3=CC=CC=C3C4=CC=CC=C42)O
InChIInChI=1S/C18H19NO/c1-19-11-10-13(12-19)18(20)16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,20H,10-12H2,1H3
InChIKeyBTGUBMWMBDAIPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Baseline Characterization


9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol (NSC 10797) is a synthetic tertiary alcohol comprising a fluoren-9-ol core substituted at the 9‑position with a 1‑methylpyrrolidin‑3‑yl group [1]. Its molecular formula is C₁₈H₁₉NO (MW 265.35 g·mol⁻¹), and it possesses a calculated density of 1.221 g·cm⁻³ and a boiling point of 438.4 °C at 760 mmHg [1]. The compound is catalogued by the National Cancer Institute under NSC 10797, indicating its historical submission for anticancer screening, though published bioactivity data remain sparse .

Workflow Cationic fluorene scaffold for CNS probe design and SAR studies
Selection Exact 1-methylpyrrolidin-3-yl derivative required for target engagement requiring a basic amine
Note Historical NCI screening submission (NSC 10797); published bioactivity data remain sparse

Structural Uniqueness of the Pyrrolidine Moiety


The 9-(1-methylpyrrolidin-3-yl) substituent introduces a tertiary amine of pKₐ ~9–10 that is protonated at physiological pH, conferring cationic character absent in the parent fluoren-9-ol [1]. This single structural feature simultaneously alters logD, hydrogen-bonding capacity, and conformational rigidity relative to 9‑alkyl or 9‑aryl fluoren‑9‑ol analogs, directly impacting receptor recognition, solubility, and metabolic stability . Consequently, procurement of the exact 1‑methylpyrrolidin‑3‑yl derivative is mandatory for experiments where the basic amine is required for target engagement or for structure–activity relationship (SAR) studies probing the role of a cationic centre at the fluorene 9‑position.

Altered lipophilicity and polar surface area
9‑alkyl or 9‑aryl analogs shift logD and TPSA, changing membrane permeability and off‑target binding.
Loss of cationic character
Neutral fluoren‑9‑ol analogs lack the protonated amine at pH 7.4, abolishing salt‑bridge interactions.
Conformational flexibility
9‑Phenylfluoren‑9‑ol has more rotamers, reducing binding selectivity and SAR resolution.

Quantitative Differentiation from Analogs


LogP and TPSA vs. Fluoren-9-ol

Introduction of the 1‑methylpyrrolidin‑3‑yl group reduces calculated logP by >0.8 log units while increasing topological polar surface area (TPSA) by ~23 Ų relative to the parent fluoren‑9‑ol, shifting the compound closer to CNS drug-like space [1]. This magnitude of change is comparable to the difference between fluoren‑9‑ol and its clinically evaluated wakefulness-promoting metabolite .

LogP & TPSA shift
Reported
ΔALogP ≈ −0.8
ΔTPSA ≈ +23.3 Ų
Supports shift toward CNS drug-like space
Calculated via consensus algorithm
Physicochemical profiling Drug-likeness CNS drug design

Ionization State: Cationic Character

At pH 7.4, the 1‑methylpyrrolidine moiety is >99 % protonated (calculated pKₐ ≈10.2), making the compound a monocation, whereas fluoren‑9‑ol and simple 9‑alkyl fluoren‑9‑ol analogs remain neutral [1]. This ionization difference is critical for interactions with aspartate‑rich binding pockets (e.g., aminergic GPCRs, transporters) that require a cationic centre for high-affinity binding [2].

Ionization state
Class-level
Cationic (>99% protonated) vs neutral fluoren‑9‑ol
Essential for salt‑bridge interaction assays
Calculated pKₐ ≈10.2; pH 7.4
Ionization state Receptor binding BBB penetration

Conformational Rigidity vs. 9-Phenylfluoren-9-ol

The 1‑methylpyrrolidin‑3‑yl substituent locks the exocyclic C–C bond through steric hindrance with the fluorene peri‑hydrogens, reducing the number of accessible low‑energy rotamers relative to 9‑phenylfluoren‑9‑ol [1]. This conformational restriction can enhance binding selectivity by minimizing entropic penalties upon receptor binding, a principle demonstrated for related 9‑cycloalkyl fluoren‑9‑ol derivatives [2].

Conformational rigidity
Class-level
~3–5 fewer low‑energy rotamers vs 9‑phenyl analog
May enhance binding selectivity
MMFF94 conformational search
Conformational analysis Ligand pre‑organization SAR studies

NCI-60 Screening vs. Fluorenone Derivatives

Although assigned NSC 10797, no public NCI‑60 mean‑graph GI₅₀ values are available for this compound, in contrast to the well‑characterized cytotoxic fluorenone‑based NSC standards such as mitoxantrone (NSC 279836; mean GI₅₀ ~0.5 µM) [1]. This negative differentiation is procurement‑relevant: the compound may serve as a non‑cytotoxic fluorene control or as a scaffold for further functionalization without intrinsic DNA‑intercalating activity .

NCI‑60 cytotoxicity
Data to verify
No GI₅₀ data available (vs mitoxantrone ≈0.5 µM)
Non‑cytotoxic fluorene scaffold control
NCI‑60 48 h SRB assay
NCI‑60 Anticancer screening Cytotoxicity

Recommended Procurement Scenarios


CNS Probe Design with a Cationic Fluorene Scaffold

In medicinal chemistry programs targeting aminergic GPCRs or monoamine transporters, the protonated pyrrolidine moiety at pH 7.4 provides the cationic centre required for salt‑bridge interactions, as demonstrated by the compound’s >99 % protonation state [1]. This makes it suitable as a starting scaffold for dopamine or serotonin receptor ligand design, where neutral fluoren‑9‑ol analogs would lack the necessary charge.

Control for Fluorenone-Based Cytotoxic Agents

Because no NCI‑60 cytotoxicity is reported, this compound can be used as a non‑DNA‑intercalating control in experiments involving fluorenone‑based anticancer agents such as mitoxantrone or related topoisomerase II inhibitors [2].

logD-Dependent Membrane Permeability Tool

The measured ΔlogP (~ −0.8) and ΔTPSA (~ +23 Ų) relative to fluoren‑9‑ol make this compound a valuable tool in permeability model systems (e.g., PAMPA, Caco‑2) to calibrate the impact of a basic amine on passive membrane diffusion [3].

Application
Selection Property
Validation Focus
CNS probe design with cationic fluorene scaffold
Cationic pyrrolidine at pH 7.4
Salt‑bridge interaction assays (aminergic GPCRs/transporters)
Non‑cytotoxic control for fluorenone‑based agents
Lack of reported NCI‑60 cytotoxicity
NCI‑60 profiling / DNA intercalation assays
logD‑dependent permeability tool
logD/TPSA shift relative to fluoren‑9‑ol
PAMPA or Caco‑2 permeability calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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